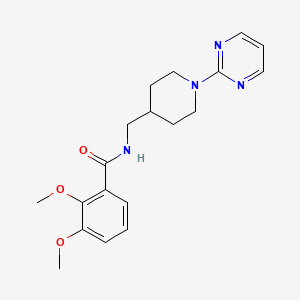

2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from a key intermediate molecule. For example, the scaffold 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one, a key intermediate of the drug donepezil, has been synthesized in three steps and derivatized as carboxamides and thioureas for SAR studies .Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzamide group, a pyrimidin-2-yl group, and a piperidin-4-yl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For example, one study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, one study reported the yield, melting point, and NMR spectrum for a similar compound .Scientific Research Applications

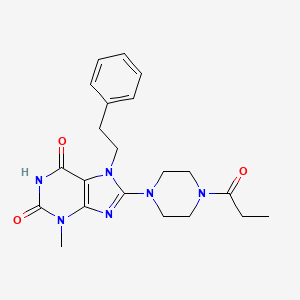

- Relevance : The compound’s structural studies reveal that it specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions .

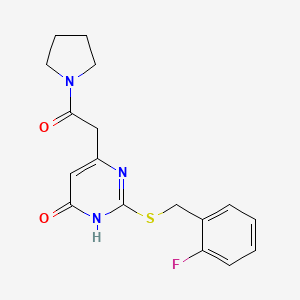

- Evaluation : These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

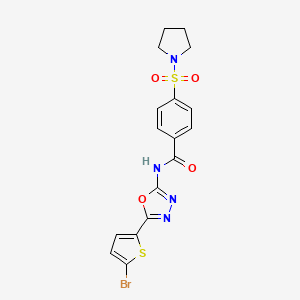

- Testing : Their inhibition potency against acetylcholinesterase (AChE) was measured using Ellman’s spectrophotometric method .

- Design : A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

- Activity : Compound (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one exhibited potent inhibitory activities against viruses, including HIV .

Anti-Leukemia Agent

Anti-Tubercular Activity

Anticholinesterase Activity

Dual Inhibitor for ALK and ROS1 Kinases

Anti-HIV Activity

Crystal Structure Studies

These diverse applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties, aiming to unlock novel therapeutic avenues. 🌟

Future Directions

Future research could involve further synthesis and characterization of this compound, as well as evaluation of its potential biological activities. For example, it can be summarized that by changing the functional group and substitution in the scaffold 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one needs to be studied for better AChE inhibitory activity in future research .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the activity of acetylcholinesterase (ache) .

Mode of Action

The compound likely interacts with its target through a series of molecular interactions. For effective binding and blocking the AChE activity, the molecule needs to bind with peripheral site and active site of the enzyme .

Biochemical Pathways

Inhibition of ache can affect cholinergic neurotransmission, which plays a crucial role in memory, attention, and other cognitive functions .

Result of Action

The inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can have various effects depending on the specific neural pathways involved.

properties

IUPAC Name |

2,3-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTVRHZCVKJIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)